molecular formula C7H9N3O B15174537 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde

Cat. No.: B15174537
M. Wt: 151.17 g/mol
InChI Key: UAYZWTZRVQWOTL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyridine family, which is known for its significant biological activities and applications in pharmaceuticals and agrochemicals. The fusion of pyrazole and pyridine rings in its structure contributes to its unique chemical properties and potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic structure. The process involves a series of steps including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve the use of amorphous carbon-supported sulfonic acid as a catalyst. This catalyst has been shown to improve the efficiency and yield of the synthesis process. The reaction is typically carried out in ethanol at room temperature, which offers advantages such as operational simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aldehyde group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and antitumor activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit c-Met kinase, which plays a role in cell signaling pathways related to cancer progression. The compound binds to the active site of the enzyme, thereby blocking its activity and leading to reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • N-Formyl Apixaban
  • 5-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C7H9N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h4,8H,1-3H2,(H,9,10)

InChI Key

UAYZWTZRVQWOTL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C=O

Origin of Product

United States

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